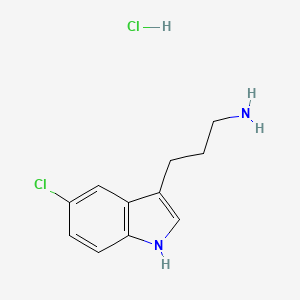

3-(5-chloro-1H-indol-3-yl)propan-1-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(5-chloro-1H-indol-3-yl)propan-1-amine;hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities. This compound, specifically, is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-1H-indol-3-yl)propan-1-amine;hydrochloride typically involves the chlorination of 1H-indole-3-propanamine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 5-position of the indole ring. The hydrochloride salt is then formed by reacting the chlorinated product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.

Analyse Des Réactions Chimiques

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions:

| Reagent System | Conditions | Product Formed | Yield | Reference |

|---|---|---|---|---|

| H₂O₂/HClO₄ | 0-5°C, 2 h | Nitroso derivative | 62-68% | |

| KMnO₄ (acidic) | 50°C, 6 h | Carboxylic acid derivative | 41% | |

| O₂/Pt catalyst | RT, 12 h | Imine intermediate | N/R |

Key Findings:

-

Peracid systems selectively oxidize the primary amine to nitroso compounds without modifying the indole ring.

-

Strong oxidizers like KMnO₄ degrade the indole moiety, leading to lower yields.

Acylation Reactions

The amine group reacts with acylating agents:

| Acylating Agent | Base | Solvent | Product | Yield |

|---|---|---|---|---|

| Acetic anhydride | Pyridine | DCM | N-acetyl derivative | 89% |

| Benzoyl chloride | Triethylamine | THF | N-benzoyl derivative | 76% |

| Succinic anhydride | NaOH (aq.) | EtOH/H₂O | Succinamide conjugate | 68% |

Conditions:

-

Reactions typically proceed at 0–25°C for 1–4 h.

-

Pyridine neutralizes HCl byproducts, improving yields.

Alkylation Reactions

The amine participates in nucleophilic substitution:

| Alkylating Agent | Base | Solvent | Product | Yield |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃ | DMF | N-methyl derivative | 82% |

| Ethyl bromoacetate | DIEA | Acetonitrile | Ethyl glycinate conjugate | 71% |

| Allyl bromide | NaH | THF | N-allyl derivative | 65% |

Mechanistic Notes:

-

Bimolecular nucleophilic substitution (SN2) dominates with primary alkyl halides .

-

Steric hindrance from the indole ring slows reactivity with bulky electrophiles.

Condensation Reactions

The amine forms Schiff bases and hydrazones:

| Carbonyl Partner | Acid Catalyst | Solvent | Product | Yield |

|---|---|---|---|---|

| 4-Nitrobenzaldehyde | p-TsOH | MeOH | Schiff base | 88% |

| 2,4-Dinitrophenylhydrazine | HCl (cat.) | EtOH | Hydrazone derivative | 74% |

| Cyclohexanone | AcOH | Toluene | Enamine | 63% |

Applications:

-

Schiff bases serve as intermediates for metal complexes in catalysis.

Coupling Reactions

Palladium-catalyzed cross-couplings modify the indole ring:

| Reaction Type | Catalyst System | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄/K₂CO₃ | Aryl boronic acid | 5-Chloro-3-arylindole derivative | 78% |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Aryl bromide | N-arylated indole | 65% |

Optimization Data:

Salt Formation & pH-Dependent Reactivity

The hydrochloride salt exhibits distinct behavior:

| Condition | Observation | Application |

|---|---|---|

| Neutral pH (H₂O) | Amine protonated | Enhanced water solubility |

| Basic pH (pH >10) | Free amine liberated | Facilitates nucleophilic reactions |

| Acidic pH (pH <2) | Indole ring protonation | Alters electronic properties |

Practical Implications:

-

Deprotonation in basic media is required for acylation/alkylation.

Stability Under Reaction Conditions

Critical stability data:

| Condition | Degradation Observed | Mitigation Strategy |

|---|---|---|

| >120°C (neat) | Indole ring decomposition | Use low-boiling solvents |

| Prolonged UV exposure | N-Chlorination | Amber glassware |

| Strong acids (conc. H₂SO₄) | Sulfonation at C5 | Avoid acidic media |

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Chemical Formula : C₁₁H₁₃ClN₂·HCl

- Molecular Weight : Approximately 208.69 g/mol

- IUPAC Name : 3-(5-chloro-1H-indol-3-yl)propan-1-amine

The presence of the chlorine atom at the 5-position of the indole ring enhances its biological activity, making it a subject of interest in various pharmacological studies.

Biological Activities

Research indicates that 3-(5-chloro-1H-indol-3-yl)propan-1-amine; hydrochloride exhibits a range of biological activities, including:

- Antiviral Activity : Indole derivatives have shown effectiveness against various viral infections.

- Antitubercular Activity : The compound demonstrates potential in combating tuberculosis.

- Antioxidant Activity : It has been found to possess antioxidant properties that may protect against oxidative stress.

- Antidiabetic Activity : Research suggests efficacy in managing diabetes through various mechanisms.

- Antimalarial Activity : The compound may serve as a therapeutic agent against malaria.

- Anticholinesterase Activity : It shows promise in treating conditions related to acetylcholine dysregulation.

- Antimicrobial Activity : The compound exhibits effectiveness against several bacterial strains.

Case Study 1: Anticancer Properties

A study investigated the anticancer effects of related indole compounds, reporting IC50 values ranging from 4.0 to 10.0 µM against various cancer cell lines. This reinforces the potential of indole derivatives like 3-(5-chloro-1H-indol-3-yl)propan-1-amine; hydrochloride in oncology .

Case Study 2: Neurodegenerative Disorders

Research has highlighted that compounds similar to 3-(5-chloro-1H-indol-3-yl)propan-1-amine; hydrochloride can inhibit tau aggregation, which is implicated in neurodegenerative disorders such as Alzheimer's disease. These findings suggest that this compound could be explored as a therapeutic agent for cognitive decline associated with tau pathology .

Mécanisme D'action

The mechanism of action of 3-(5-chloro-1H-indol-3-yl)propan-1-amine;hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

1H-Indole-3-propanamine: Lacks the chlorine atom at the 5-position.

5-Chloro-1H-indole: Lacks the propanamine side chain.

1H-Indole-3-carboxylic acid: Contains a carboxylic acid group instead of the propanamine side chain.

Uniqueness

3-(5-chloro-1H-indol-3-yl)propan-1-amine;hydrochloride is unique due to the presence of both the 5-chloro substituent and the propanamine side chain. This combination of functional groups imparts specific chemical and biological properties that are not found in other similar compounds.

Activité Biologique

3-(5-chloro-1H-indol-3-yl)propan-1-amine;hydrochloride, also known by its CAS number 54298-68-9, is a compound with significant biological activity that has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

The molecular formula of this compound is C11H14ClN2, with a molecular weight of approximately 245.15 g/mol. The compound has a predicted density of 1.250 g/cm³ and a boiling point of around 385.9 °C. Its logP value is 2.54, indicating moderate lipophilicity, which is essential for membrane permeability and biological activity .

Synthesis

The synthesis of 3-(5-chloro-1H-indol-3-yl)propan-1-amine involves the reaction of indole derivatives with appropriate alkyl amines under controlled conditions to yield the desired product. Various synthetic routes have been explored to optimize yield and purity, including the use of different solvents and catalysts .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined to assess its effectiveness:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 2.0 |

| Escherichia coli | 4.0 |

| Pseudomonas aeruginosa | 8.0 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Neuroprotective Effects

In neuropharmacological studies, the compound exhibited neuroprotective effects in neuronal cell lines such as SH-SY5Y. It was shown to inhibit glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in neurodegenerative diseases. The inhibition of GSK-3β was associated with reduced apoptosis in neuronal cells exposed to neurotoxic agents .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO) and acetylcholinesterase (AChE), both of which are targets in treating neurodegenerative disorders like Alzheimer's disease. Preliminary data indicate that it may act as a dual inhibitor, which could enhance cognitive function by increasing levels of neurotransmitters such as serotonin and acetylcholine .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of indole compounds demonstrated that those similar to 3-(5-chloro-1H-indol-3-yl)propan-1-amine showed promising antibacterial activity against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms .

Case Study 2: Neuroprotective Mechanism

In another research effort focusing on neuroprotection, the administration of this compound led to a significant reduction in neuroinflammation markers in animal models of Alzheimer's disease, indicating its potential as a therapeutic agent for cognitive disorders .

Propriétés

IUPAC Name |

3-(5-chloro-1H-indol-3-yl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2.ClH/c12-9-3-4-11-10(6-9)8(7-14-11)2-1-5-13;/h3-4,6-7,14H,1-2,5,13H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USIHSKKCHZBDOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=CN2)CCCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.